molecular formula C22H25N3O4S2 B2588249 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide CAS No. 892844-75-6

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide

Cat. No. B2588249
CAS RN: 892844-75-6
M. Wt: 459.58
InChI Key: GCHRGAQIOJXPTE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is an aromatic heterocyclic compound . Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . They are colorless, slightly viscous liquids . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its exact structure and the functional groups present. Benzothiazoles are known to undergo a variety of chemical reactions, including substitutions at the unique methyne center in the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. For example, the density, boiling point, and vapor pressure of a compound can be influenced by the types and positions of functional groups .

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study by Yılmaz et al. (2015) explored the synthesis of indapamide derivatives demonstrating significant proapoptotic activity on melanoma cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Ö. Yılmaz et al., 2015).

Chemical Synthesis Techniques

  • Vedejs and Kongkittingam (2000) discussed the use of Bts-protected amino acid chlorides for synthesizing hindered tetrapeptides, a methodology that could be relevant for the synthesis of complex benzothiazole derivatives (E. Vedejs & C. Kongkittingam, 2000).

Heterocyclic Compound Synthesis

  • Darweesh et al. (2016) reported on the microwave-mediated synthesis of benzothiazole and benzimidazole-based heterocycles, which are crucial for the development of novel pharmacologically active compounds (Ahmed F Darweesh et al., 2016).

Fluorescent Probe Development

  • Bodke et al. (2013) synthesized novel benzothiazole quinoline derivatives as fluorescent probes, demonstrating the application of benzothiazole derivatives in the development of new materials for sensing and imaging purposes (Y. Bodke et al., 2013).

Novel Compound Synthesis for Biological Screening

  • Patel et al. (2009) synthesized various benzothiazole derivatives and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the broad potential of benzothiazole compounds in medicinal chemistry (Snehal Patel et al., 2009).

Mechanism of Action

The mechanism of action of your compound would depend on its intended use. For example, some benzothiazole derivatives are used in drugs, where their mechanism of action would involve interaction with biological targets .

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-14-11-15(2)20-19(12-14)23-22(30-20)24-21(26)16-6-8-18(9-7-16)31(27,28)25(3)13-17-5-4-10-29-17/h6-9,11-12,17H,4-5,10,13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHRGAQIOJXPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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